Ciprofloxacin hydrochloride
Overview
Description
Ciprofloxacin hydrochloride is a second-generation fluoroquinolone antibiotic used to treat various susceptible bacterial infections . It is used to treat bacterial infections in many different parts of the body . It is also used to treat anthrax infection after inhalational exposure . This medicine is also used to treat and prevent plague (including pneumonic and septicemic plague) .
Synthesis Analysis
The sodium salt of ciprofloxacin was prepared from simple building blocks via a linear sequence of six chemical reactions in five flow reactors. Sequential offline acidifications and filtrations afforded ciprofloxacin and ciprofloxacin hydrochloride. The overall yield of the eight-step sequence was 60% .Chemical Reactions Analysis
The complete production process of Ciprofloxacin hydrochloride was classified into three stages, active pharmaceutical ingredient (API) synthesis, galenic formulation, and packaging . API synthesis had the largest environmental contribution, followed by galenic formulation, and packaging, which accounted for 42.9%, 41.9%, and 15.2%, respectively .Physical And Chemical Properties Analysis
Ciprofloxacin hydrochloride exists as the hydrate phase (1.43 hydrate). Upon heating, the stable hydrate phase dehydrates and converts to a new anhydrous form 1 (AH1). Further heating results in a phase transformation that gives another new anhydrous form 2 (AH2) . Each crystalline phase of Ciprofloxacin hydrochloride shows different physical stability, dissolution rate, and color which can be derived from structural difference among the phases .Scientific Research Applications
Pharmacokinetics and Toxicological Effects
Ciprofloxacin hydrochloride, commonly known for its broad-spectrum antibiotic properties, has been extensively studied for its pharmacokinetics and toxicological effects. Research has investigated the effects of ciprofloxacin hydrochloride-sodium cholate complex and its pegylated version on albino mice. The study focused on hematological, biochemical, and histopathological examinations, concluding that complexation with sodium cholate does not increase the adverse effects of ciprofloxacin (U. Osonwa, J. Ugochukwu, F. A. Onyegbule, C. Esimone, 2016).
Management of Postexposure Inhalational Anthrax
The U.S. Food and Drug Administration (FDA) approved ciprofloxacin hydrochloride for managing postexposure inhalational anthrax in 2000. This decision was particularly significant as it was the first antimicrobial drug approved for treating an infection due to a biological agent used intentionally. The approval relied on extensive data from animal models and marked a new direction in developing efficacy data for drug approval, especially for urgent medical needs (A. Meyerhoff, R. Albrecht, Joette M. Meyer, P. Dionne, K. Higgins, D. Murphy, 2004).
Removal from Aqueous Solution
Bentonite has been used as a sorbent for the removal of ciprofloxacin hydrochloride from aqueous solutions. The study investigated various parameters such as contact time, pH, adsorbent dosage, and initial concentration of ciprofloxacin in solution. This research is crucial for understanding the environmental impact of ciprofloxacin residues found in wastewater and surface water (N. Genç, Esra Can Dogan, M. Yurtsever, 2013).
Ophthalmic Drug Delivery
A significant application of ciprofloxacin hydrochloride is in ophthalmic drug delivery. Modified xanthan gum-based in-situ gel formulations have been developed for this purpose. The research aimed at overcoming limitations of conventional dosage forms like washout and poor retention in the eye. The in-situ gel formulation showed promising results in terms of pH, gelation time, viscosity, drug content, and antimicrobial potential, making it a viable alternative for treating ocular infections (R. L. Jadhav, 2020).
Wound Dressing Applications
Environmental Impact and Removal Techniques
In another study, the adsorption of ciprofloxacin hydrochloride by multiwall carbon nanotube (MWCNT) was investigated. This research is vital for addressing the presence of ciprofloxacin in water sources due to incomplete metabolism in humans and pharmaceutical factory effluents. The study showed that MWCNT is an effective adsorbent for removing ciprofloxacin from aqueous solutions, with the Freundlich isotherm model best describing the equilibrium data for adsorption (Ayça Avcı, I. Inci, Nilay Baylan, 2020).
Non-Invasive Trans-Tympanic Delivery
Nano-transfersomal vesicles containing ciprofloxacin have been developed for non-invasive trans-tympanic delivery, aimed at treating acute otitis media. The optimized formulation showed enhanced drug flux through ear skin and tympanic membrane compared to commercial products, suggesting its effectiveness for non-invasive trans-tympanic delivery of ciprofloxacin (A. M. Al-mahallawi, O. M. Khowessah, R. Shoukri, 2014).
Safety And Hazards
Ciprofloxacin hydrochloride can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . Stop using ciprofloxacin and call your doctor at once if you have symptoms like headache, hunger, irritability, numbness, tingling, burning pain, confusion, agitation, paranoia, problems with memory or concentration, thoughts of suicide, or sudden pain or movement problems in any of your joints .
Future Directions
Ciprofloxacin should be taken only as directed by your doctor. Do not take more of it, do not take it more often, and do not take it for a longer time than your doctor ordered . This medicine works best when there is a constant amount in the blood or urine. To help keep the amount constant, do not miss any doses .
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOIOSKKIYDRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047788 | |
Record name | Ciprofloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ciprofloxacin Hydrochloride | |
CAS RN |
86483-48-9, 93107-08-5, 86393-32-0 | |
Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86483-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciprofloxacin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93107-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciprofloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086483489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciprofloxacin hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciprofloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ciprofloxacin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ciprofloxacin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIPROFLOXACIN HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MP32MFP6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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